molecular formula C6H21Cl3N4O12 B14280091 N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid CAS No. 138145-64-9

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid

Cat. No.: B14280091
CAS No.: 138145-64-9
M. Wt: 447.6 g/mol
InChI Key: NLGXAYBVGOAKPA-UHFFFAOYSA-N
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Description

N’,N’-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid is a chemical compound with the molecular formula C6H18N4This compound is a colorless, oily liquid that is soluble in polar solvents and has a fishy, ammoniacal odor . It is used in various applications, including as a chelating agent and in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-bis(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with ethylene oxide or ethylene dichloride. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide . The reaction can be represented as follows:

C2H4(NH2)2+2C2H4OC6H18N4\text{C}_2\text{H}_4\text{(NH}_2\text{)}_2 + 2\text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_{18}\text{N}_4 C2​H4​(NH2​)2​+2C2​H4​O→C6​H18​N4​

Industrial Production Methods

In industrial settings, N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is produced by the reaction of ethylenediamine with ethylene dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to increase the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N’,N’-bis(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’,N’-bis(2-aminoethyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,N’-bis(2-aminoethyl)ethane-1,2-diamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes. For example, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This chelation process is crucial in its application for treating diseases like Wilson’s disease, where excess copper needs to be removed from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful as a chelating agent in various applications, including medicine and industry .

Properties

CAS No.

138145-64-9

Molecular Formula

C6H21Cl3N4O12

Molecular Weight

447.6 g/mol

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid

InChI

InChI=1S/C6H18N4.3ClHO4/c7-1-4-10(5-2-8)6-3-9;3*2-1(3,4)5/h1-9H2;3*(H,2,3,4,5)

InChI Key

NLGXAYBVGOAKPA-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN)CCN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O

Origin of Product

United States

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